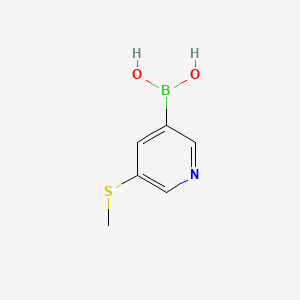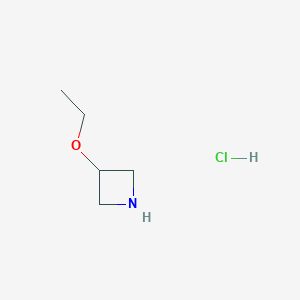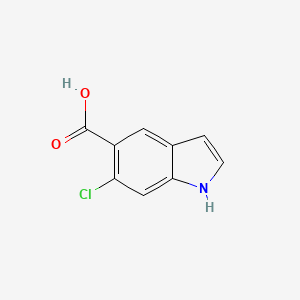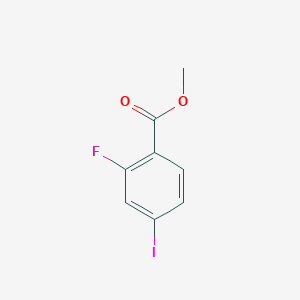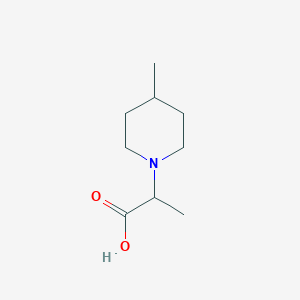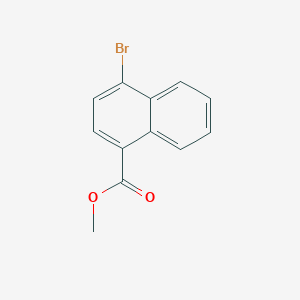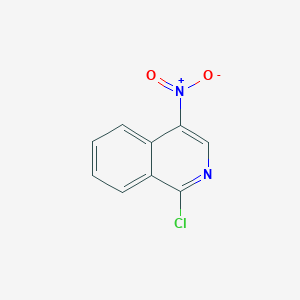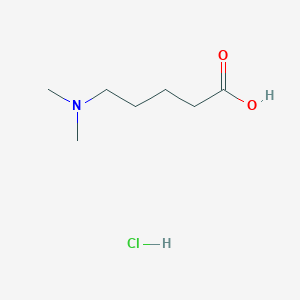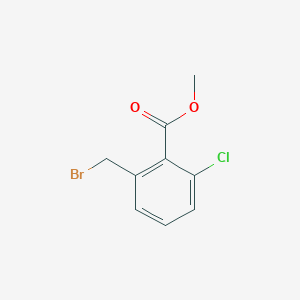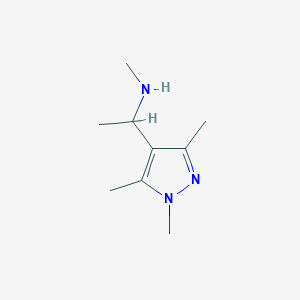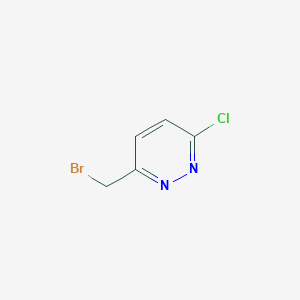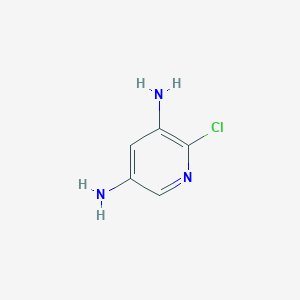
2-氯吡啶-3,5-二胺
概述
描述
2-Chloropyridine-3,5-diamine is a halogenated derivative of pyridine, characterized by the presence of chlorine and two amino groups at the 3rd and 5th positions of the pyridine ring
科学研究应用
2-Chloropyridine-3,5-diamine has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-3,5-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with ammonia or amines under controlled conditions to introduce the amino groups at the desired positions .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium or nickel catalysts can facilitate the amination process, ensuring high purity and efficiency .
化学反应分析
Types of Reactions: 2-Chloropyridine-3,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution: Amino-substituted pyridines, thiopyridines, and alkoxypyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
作用机制
The mechanism of action of 2-Chloropyridine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
相似化合物的比较
2-Chloropyridine: A simpler derivative with a single chlorine atom, used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer with the chlorine atom at the 3rd position, also used in similar applications.
4-Chloropyridine: The chlorine atom is at the 4th position, and it is used in the synthesis of various organic compounds.
Uniqueness: 2-Chloropyridine-3,5-diamine is unique due to the presence of two amino groups, which enhances its reactivity and allows for the synthesis of more complex molecules. This makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds .
属性
IUPAC Name |
2-chloropyridine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNABPUPJEZQSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622605 | |
| Record name | 2-Chloropyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-81-5 | |
| Record name | 2-Chloropyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

